rac 8,14-Dihydroxy Efavirenz-d4 is a deuterium-labeled analog of Efavirenz, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of human immunodeficiency virus (HIV) infections. The deuterium labeling enhances the compound's stability and accuracy in analytical applications, making it particularly valuable as an internal standard in pharmacokinetic studies and mass spectrometry analysis. This compound allows researchers to track the metabolism and distribution of Efavirenz within biological systems more effectively .
The compound is synthesized from the parent compound Efavirenz, utilizing deuterated reagents to introduce deuterium atoms into specific positions of the molecule. It is classified under the category of pharmaceutical intermediates and analytical standards, with a specific focus on its application in HIV research and drug development .
The synthesis of rac 8,14-Dihydroxy Efavirenz-d4 involves several key steps:
The molecular formula for rac 8,14-Dihydroxy Efavirenz-d4 is with a molecular weight of approximately 314.79 g/mol. The structure features multiple functional groups that are characteristic of Efavirenz, including hydroxyl groups at positions 8 and 14, which are crucial for its biological activity .
The structural representation includes:
rac 8,14-Dihydroxy Efavirenz-d4 can undergo several types of chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for rac 8,14-Dihydroxy Efavirenz-d4 mirrors that of Efavirenz itself. It functions by inhibiting the activity of reverse transcriptase, an enzyme crucial for HIV replication. The compound binds to the enzyme's active site, inducing conformational changes that prevent the conversion of viral RNA into DNA, thereby blocking viral replication .
rac 8,14-Dihydroxy Efavirenz-d4 has significant applications in scientific research:
This compound's unique properties make it an essential tool for researchers studying HIV pharmacotherapy and drug development processes.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3